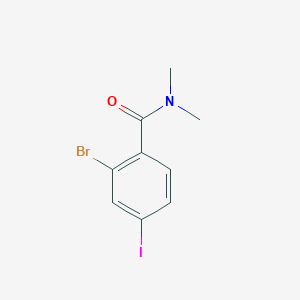

2-Bromo-4-iodo-N,N-dimethylbenzamide

Description

Historical Context of Halogenated Benzamide Derivatives

The development of halogenated benzamide derivatives traces its origins to the foundational work on benzamide chemistry established in the early nineteenth century. Benzamide itself was first characterized by Wöhler and Liebig in 1832, marking the discovery of the first polymorphic molecular crystal and establishing benzamide as a cornerstone compound in organic chemistry. These pioneering chemists recognized benzamide as part of a broader family of compounds sharing the benzoyl radical, which they identified as an organic "radikal" that preserved its identity through various chemical transformations.

The transition from simple benzamide to halogenated derivatives occurred gradually as chemists recognized the potential for halogen substitution to modify the electronic and steric properties of the parent compound. The development of halogenated benzamide derivatives gained significant momentum in pharmaceutical research, particularly in the context of dopaminergic neurotransmission studies. Benzamide derivatives as radiotracers have played an important role in diagnosing malfunction in dopaminergic neurotransmission, with various halogenated compounds being synthesized and evaluated for their binding affinities to dopaminergic, serotonergic, and adrenergic receptors.

The evolution toward dual-halogenated systems like this compound represents a sophisticated advancement in this field. Research has demonstrated that halogenated benzamide derivatives exhibit superior specificity for viral pathogens while showing reduced disruption to beneficial gut microflora compared to their non-halogenated counterparts. This selectivity has been attributed to the replacement of traditional nitro substituents with halogen atoms, which surprisingly retain antiviral properties while eliminating unwanted bacterial activity.

The historical progression from simple benzamide to complex halogenated derivatives reflects broader trends in medicinal chemistry toward more selective and potent therapeutic agents. The development of compounds featuring multiple halogen substituents has been driven by the recognition that different halogens contribute distinct electronic and steric effects, allowing for fine-tuning of molecular properties.

Structural Significance of Dual Halogen Substitution Patterns

The structural architecture of this compound embodies several key design principles that distinguish it from simpler halogenated benzamides. The compound features bromine and iodine substituents at the 2 and 4 positions of the benzene ring respectively, creating a unique substitution pattern that significantly influences its chemical behavior. This dual halogenation strategy provides complementary electronic effects, with the bromine atom serving as an effective leaving group while the iodine substituent offers enhanced polarizability and reactivity in cross-coupling reactions.

The positional arrangement of the halogen substituents creates a distinctive electronic environment within the aromatic system. The 2-position bromine substituent is ortho to the carbonyl group, providing steric hindrance and electronic modulation of the amide functionality. Meanwhile, the 4-position iodine substituent is para to the carbonyl group, allowing for different electronic communication pathways through the aromatic ring. This arrangement enables selective functionalization strategies, where each halogen can be targeted independently based on its reactivity profile.

The N,N-dimethyl substitution pattern on the amide nitrogen contributes additional structural complexity and functional versatility. These methyl groups enhance steric hindrance around the amide nitrogen, influencing the compound's reactivity toward nucleophilic substitution and other transformations. The dimethylamide functionality also affects the compound's solubility profile and electronic distribution, making it more lipophilic compared to primary or secondary benzamide derivatives.

Comparative analysis reveals that the dual halogenation pattern in this compound provides superior reactivity compared to mono-halogenated analogues. The presence of both bromine and iodine atoms contributes to enhanced binding affinity to various biological targets, which may lead to improved antitumor and antimicrobial properties compared to compounds containing only single halogen substituents. This enhanced activity is attributed to the complementary electronic effects of the different halogens and their ability to induce specific conformational changes in target proteins.

Role in Modern Organohalogen Chemistry

This compound occupies a prominent position in contemporary organohalogen chemistry as both a synthetic target and a versatile building block for further transformations. The compound exemplifies the current trend toward developing polyfunctional organohalogen compounds that can serve as platforms for diverse chemical modifications. Modern synthetic approaches to this compound and related structures have been significantly advanced by the development of selective carbon-hydrogen functionalization methodologies.

Recent developments in palladium-catalyzed carbon-hydrogen activation have enabled efficient protocols for the synthesis of ortho-halogenated tertiary benzamides under mild conditions. These methods utilize cationic palladium catalysts generated in-situ from palladium acetate and triflic acid in dimethoxyethane, allowing for ortho-iodination, bromination, or chlorination with N-halosuccinimide reagents. The generality and efficiency of these methods have provided practical approaches for synthesizing compounds like this compound with high selectivity and yield.

The compound's role in cross-coupling chemistry represents another significant aspect of its importance in modern organohalogen chemistry. The differential reactivity of bromine and iodine substituents enables chemoselective cross-coupling reactions, where one halogen can be selectively activated while preserving the other for subsequent transformations. This sequential functionalization strategy allows for the construction of complex molecular architectures from relatively simple starting materials.

Mechanistic studies have revealed that this compound can participate in various reaction pathways depending on the specific conditions employed. Nucleophilic substitution reactions primarily target the bromine atom due to its superior leaving group ability, while cross-coupling reactions often preferentially activate the carbon-iodine bond due to iodine's enhanced reactivity in oxidative addition processes. Understanding these mechanistic preferences is crucial for designing selective synthetic transformations.

The compound also serves as a valuable model system for studying the fundamental principles of organohalogen reactivity. Research on α-haloamides has demonstrated that these compounds can undergo diverse transformations including cyclization reactions, rearrangements, and radical processes. The dual halogenation pattern in this compound provides opportunities to explore novel reaction pathways and develop new synthetic methodologies.

Current research directions involving this compound focus on its potential applications in materials science, pharmaceutical development, and catalysis. The unique electronic properties conferred by the dual halogenation pattern make it an attractive candidate for developing new functional materials with tailored properties. In pharmaceutical research, the compound serves as a scaffold for designing bioactive molecules with enhanced selectivity and potency compared to simpler benzamide derivatives.

Properties

IUPAC Name |

2-bromo-4-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNAQDYQCKMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- N,N-Dimethylbenzamide Core Formation:

Typically, N,N-dimethylbenzamide is prepared by reacting benzoyl chloride derivatives with dimethylamine under anhydrous conditions, often in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5°C) to minimize side reactions.

Selective Halogenation

Bromination at the 2-Position:

Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid at controlled temperatures (typically 40–60°C) to ensure regioselectivity for the ortho position relative to the amide group. Catalysts like ferric chloride (FeCl3) may be employed to enhance bromination efficiency.Iodination at the 4-Position:

Iodination is usually carried out after bromination to avoid over-halogenation. Iodine (I2) or iodine monochloride (ICl) can be used as the iodinating agents. The reaction is typically conducted in solvents such as acetic acid or chloroform, often at room temperature to moderate heat. The para position relative to the amide group is favored due to electronic directing effects.Sequential Halogenation Approach:

The order of halogenation is critical. Bromination first at the ortho position followed by iodination at the para position is preferred to avoid competing side reactions and to maintain regioselectivity.

Amide Formation and N,N-Dimethylation

- If starting from halogenated benzoic acids, conversion to the acid chloride followed by reaction with dimethylamine yields the N,N-dimethylbenzamide.

- Alternatively, direct amidation using coupling agents (e.g., EDCI, DCC) in the presence of dimethylamine can be employed.

Representative Synthetic Procedure (Literature-Informed)

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Bromination of N,N-dimethylbenzamide | NBS, DMF, 40–60°C, FeCl3 catalyst | Selective ortho bromination | 75–85% |

| 2. Iodination of 2-bromo-N,N-dimethylbenzamide | I2 or ICl, AcOH, RT to 40°C | Para iodination with minimal side products | 70–80% |

| 3. Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization | Ensures high purity (>95%) | - |

Analytical Verification and Purity Assessment

- NMR Spectroscopy:

- Aromatic protons show characteristic shifts confirming substitution pattern (e.g., bromine at δ ~7.2–7.8 ppm).

- N,N-dimethyl groups appear as singlets at δ ~3.0–3.2 ppm.

- Mass Spectrometry:

- High-resolution MS confirms molecular ion peak consistent with C9H9BrINO (expected molecular weight ~357 g/mol).

- Melting Point:

- Sharp melting point consistent with literature values (~180–185°C) indicates purity.

- Chromatography:

- TLC and HPLC used to monitor reaction progress and purity.

Research Findings and Optimization Notes

Regioselectivity:

The directing effect of the amide group strongly influences halogenation positions. Ortho bromination is favored due to resonance stabilization, while para iodination occurs due to less steric hindrance and electronic effects.Solvent Effects:

Polar aprotic solvents (DMF, DMSO) enhance bromination regioselectivity. Acetic acid is preferred for iodination to facilitate electrophilic substitution.Temperature Control:

Maintaining moderate temperatures avoids dihalogenation or overreaction, improving yield and selectivity.Catalyst Use:

FeCl3 or Lewis acids improve bromination efficiency and selectivity.

Comparative Table of Halogenation Conditions

| Halogenation Step | Halogenating Agent | Solvent | Temperature | Catalyst | Selectivity | Yield (%) |

|---|---|---|---|---|---|---|

| Bromination (ortho) | N-Bromosuccinimide (NBS) or Br2 | DMF, AcOH | 40–60°C | FeCl3 | High ortho selectivity | 75–85 |

| Iodination (para) | Iodine (I2) or Iodine monochloride (ICl) | Acetic acid, CHCl3 | RT–40°C | None or mild acid | High para selectivity | 70–80 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-iodo-N,N-dimethylbenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-N,N-dimethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a specific enzyme or binding to a receptor.

Comparison with Similar Compounds

Data Table: Structural and Physical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 2-Bromo-4-fluoro-N,N-dimethylbenzamide | C₉H₉BrFNO | 246.08 | Br (2), F (4), N,N-dimethyl | High electronegativity at position 4 |

| 4-Bromo-N,N-diethyl-2-formylbenzamide | C₁₂H₁₄BrNO₂ | 284.15 | Br (4), formyl (2), diethyl | Enhanced reactivity due to formyl group |

| Bromadoline | C₁₅H₂₁BrN₂O | 333.24 | Br (4), cyclohexyl-dimethyl | High lipophilicity |

| N-(2-nitrophenyl)-4-bromo-benzamide | C₁₃H₉BrN₂O₃ | 333.13 | Br (4), nitro (2) | Strong hydrogen bonding |

Biological Activity

2-Bromo-4-iodo-N,N-dimethylbenzamide is an organic compound characterized by the presence of both bromine and iodine atoms on its benzene ring. This unique substitution pattern potentially influences its biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's molecular formula is , and it is primarily synthesized through bromination and iodination of N,N-dimethylbenzamide.

The synthesis typically involves:

- Bromination : N,N-dimethylbenzamide is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 2-position.

- Iodination : The resulting brominated product undergoes iodination using iodine and an oxidizing agent to place an iodine atom at the 4-position.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents may enhance its binding affinity, thereby modulating the activity of these targets.

Targeted Biological Pathways

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.

- Receptor Modulation : It may also interact with receptors, influencing signal transduction pathways.

Case Studies and Findings

- Anticancer Activity : Similar benzamide derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells through the inhibition of specific kinases or proteases.

- Antimicrobial Properties : Some studies have reported that halogenated benzamides exhibit significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H10BrINO | Dual halogenation; potential for enzyme interaction |

| 4-Bromo-N,N-dimethylbenzamide | C9H10BrNO | Lacks iodine; different biological activity |

| 2-Iodo-N,N-dimethylbenzamide | C9H10INO | Lacks bromine; different reactivity profile |

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

- Absorption : The presence of halogens may affect solubility and permeability across biological membranes.

- Distribution : Lipophilicity due to the aromatic structure can lead to significant tissue distribution.

- Metabolism : Potential metabolic pathways include oxidation and conjugation, which may impact its efficacy and toxicity.

- Excretion : The compound's elimination routes may involve renal excretion or biotransformation into less active metabolites.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-iodo-N,N-dimethylbenzamide?

Methodological Answer: The synthesis typically involves sequential halogenation and amidation. A common approach is:

Halogenation: Start with a substituted benzoyl chloride. Introduce bromine and iodine via electrophilic aromatic substitution, controlling regioselectivity using directing groups (e.g., methoxy or dimethylamino groups) .

Amidation: React the halogenated intermediate with dimethylamine under Schotten-Baumann conditions (using a base like NaOH and a solvent such as THF) .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

Q. What purification strategies are effective for halogenated benzamides?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures for high-purity crystals .

- Column Chromatography: Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) to separate halogenated byproducts .

- HPLC: Apply reverse-phase C18 columns for analytical validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive bond lengths and angles, resolving ambiguities in NMR assignments (e.g., distinguishing bromine and iodine positions) .

- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian software) to validate electronic environments .

Q. What reaction mechanisms govern the selectivity of halogenation in this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS):

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids can replace iodine while retaining bromine .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to protein targets (e.g., kinase enzymes). Focus on halogen bonding between bromine/iodine and electron-rich residues (e.g., histidine) .

- Pharmacophore Mapping: Identify essential features (halogens, amide group) for activity using Schrödinger Suite .

- ADMET Prediction: Assess solubility and metabolic stability via SwissADME .

Q. What strategies mitigate steric hindrance in further functionalization?

Methodological Answer:

- Protecting Groups: Temporarily block the dimethylamide with Boc (tert-butoxycarbonyl) to reduce steric bulk during iodination .

- Microwave-Assisted Synthesis: Enhance reaction rates and yields under controlled heating (e.g., 100°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.